molecular formula C16H20N2S B1448521 4-(benzylsulfanyl)-1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole CAS No. 1803598-31-3

4-(benzylsulfanyl)-1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B1448521
CAS RN: 1803598-31-3
M. Wt: 272.4 g/mol
InChI Key: NEZYAQWDCVKQRP-UHFFFAOYSA-N
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Description

“4-(benzylsulfanyl)-1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole” is a chemical compound with the CAS Number: 1803598-31-3. It has a molecular weight of 272.41 . The IUPAC name for this compound is 4-(benzylthio)-1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole .

Scientific Research Applications

Alternative Synthesis Approaches

  • Bijev & Prodanova (2004) developed an alternative approach for synthesizing pyrrole-1,3,4-thiadiazoles of pharmacological interest, overcoming challenges in the formation of secondary products during the synthesis of pyrazole derivatives (Bijev & Prodanova, 2004).

Pharmacological Investigations

  • Gokulan et al. (2012) synthesized a series of pyrazole derivatives, including 4-(benzylsulfanyl)-1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole, for investigating their analgesic and anti-inflammatory activities (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).

Novel Derivative Synthesis

  • Xiao et al. (2008) synthesized a series of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives, aiming to obtain potent and selective antagonists for the A2A adenosine receptor or potent pesticide lead compounds (Xiao, Li, Meng, & Shi, 2008).

Application in Bioanalytical Standards

  • Rozze & Fray (2009) described the preparation of deuterated PF-2413873, a compound related to this compound, for use as a bioanalytical standard in clinical trials (Rozze & Fray, 2009).

Antibacterial Activity

  • Bildirici, Şener, & Tozlu (2007) synthesized derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antibacterial activities against Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007).

Metallomacrocyclic Complex Synthesis

  • Guerrero et al. (2008) synthesized new 3,5-dimethylpyrazolic hybrid ligands, which were used to form palladium(II) complexes, indicating potential applications in the field of inorganic chemistry (Guerrero et al., 2008).

Green Mechanochemical Synthesis

  • Saeed & Channar (2017) utilized a grinding-induced, sequential one-pot three-component reaction for the synthesis of a series of new 3,5-dimethyl-4-(arylsulfanyl)pyrazoles under solvent-free conditions (Saeed & Channar, 2017).

DFT Studies on Corrosion Inhibition

  • Wang et al. (2006) conducted a theoretical study using density functional theory (DFT) on bipyrazolic-type organic compounds, including derivatives of this compound, to elucidate their potential activity as corrosion inhibitors (Wang, Wang, Wang, Wang, & Liu, 2006).

Various Chemical Reactions and Synthesis

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “4-(benzylsulfanyl)-1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole” can be found at the provided link . It’s important to handle all chemicals with appropriate safety precautions.

properties

IUPAC Name

4-benzylsulfanyl-1-(cyclopropylmethyl)-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2S/c1-12-16(19-11-15-6-4-3-5-7-15)13(2)18(17-12)10-14-8-9-14/h3-7,14H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZYAQWDCVKQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2CC2)C)SCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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